5-Bromo-1H-indazole-7-carboxylic acid
Overview
Description
5-Bromo-1H-indazole-7-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indazole derivatives, which include 5-bromo-1h-indazole-7-carboxylic acid, have been found to interact with various biological targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the cell cycle and DNA damage response, potentially influencing the progression of diseases such as cancer .
Biochemical Pathways
Given its potential interaction with kinases like chk1, chk2, and sgk, it’s plausible that it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on its potential interaction with kinases like chk1, chk2, and sgk, it may influence cell cycle regulation and dna damage response . These effects could potentially be leveraged for the treatment of diseases such as cancer .
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-indazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound interacts with kinases, such as checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), which are involved in cell cycle regulation and DNA damage response . The nature of these interactions typically involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX-2, this compound can alter the signaling pathways involved in inflammation and pain . Furthermore, its interaction with CHK1 and CHK2 can lead to changes in gene expression related to cell cycle arrest and apoptosis, thereby affecting cellular proliferation and survival . These effects highlight the potential of this compound as a therapeutic agent in conditions such as cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, the bromine atom at the 5-position and the carboxylic acid group at the 7-position of the indazole ring facilitate binding to the active sites of enzymes like COX-2 and kinases such as CHK1 and CHK2 . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in the inflammatory response and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, which can affect its potency and efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of inflammation and cancer
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit COX-2 and reduce inflammation without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety. Additionally, the therapeutic window of this compound needs to be carefully evaluated to minimize potential toxicities while maximizing its therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the bioavailability and activity of this compound in biological systems. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites involved in inflammation and cell cycle regulation . Understanding these metabolic pathways is crucial for optimizing the pharmacokinetic properties of this compound in drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and binding affinity to cellular proteins . These properties play a critical role in determining the efficacy and specificity of this compound in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
5-bromo-1H-indazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCUQNYHXNSYGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696179 | |
Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953409-99-9 | |
Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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